molecular formula C14H12N2O3S B14594010 2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-1-phenyl-, 2,2-dioxide CAS No. 61154-82-3

2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-1-phenyl-, 2,2-dioxide

Cat. No.: B14594010
CAS No.: 61154-82-3
M. Wt: 288.32 g/mol
InChI Key: BLTXVYOBZDNVQR-UHFFFAOYSA-N
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Description

2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-1-phenyl-, 2,2-dioxide is a heterocyclic compound that contains a benzothiadiazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-1-phenyl-, 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with sulfur-containing reagents to form the benzothiadiazepine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-1-phenyl-, 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiadiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or acyl groups.

Scientific Research Applications

2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-1-phenyl-, 2,2-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-1-phenyl-, 2,2-dioxide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazepines: Compounds with a similar benzothiazepine ring structure but different substituents.

    Benzodiazepines: Compounds with a benzodiazepine ring structure, commonly used as pharmaceuticals.

    Thiadiazepines: Compounds with a thiadiazepine ring structure, differing in the position of sulfur and nitrogen atoms.

Uniqueness

2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-1-phenyl-, 2,2-dioxide is unique due to its specific ring structure and substituents, which confer distinct chemical and biological properties

Properties

CAS No.

61154-82-3

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

2,2-dioxo-1-phenyl-5H-2λ6,1,5-benzothiadiazepin-4-one

InChI

InChI=1S/C14H12N2O3S/c17-14-10-20(18,19)16(11-6-2-1-3-7-11)13-9-5-4-8-12(13)15-14/h1-9H,10H2,(H,15,17)

InChI Key

BLTXVYOBZDNVQR-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N(S1(=O)=O)C3=CC=CC=C3

Origin of Product

United States

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